
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) is a chemical compound with the molecular formula C12H18Cl2N2O8S2 and a molecular weight of 453.3 g/mol. This compound is known for its unique structure, which combines the properties of both 5-chloromethyl-4-methyloxazole and 1,2-ethanedisulfonic acid. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid involves several steps. The primary synthetic route includes the chloromethylation of 4-methyloxazole, followed by the reaction with 1,2-ethanedisulfonic acid. The reaction conditions typically involve the use of a chloromethylating agent such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The resulting chloromethylated product is then reacted with 1,2-ethanedisulfonic acid under acidic conditions to form the final compound.
Análisis De Reacciones Químicas
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, forming oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common reagents used in these reactions include nucleophiles like sodium azide, thiols, and alcohols, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action depend on the specific biological context and target molecules .
Comparación Con Compuestos Similares
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid can be compared with other similar compounds, such as:
Methanedisulfonic acid: A similar sulfonic acid with a single carbon atom between the sulfonic acid groups.
1,3-Propanedisulfonic acid: A sulfonic acid with three carbon atoms between the sulfonic acid groups.
5-Chloromethyl-4-methylthiazole: A compound with a thiazole ring instead of an oxazole ring.
The uniqueness of 5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications .
Propiedades
Número CAS |
18067-31-7 |
|---|---|
Fórmula molecular |
C12H18Cl2N2O8S2 |
Peso molecular |
453.3 g/mol |
Nombre IUPAC |
5-(chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/2C5H6ClNO.C2H6O6S2/c2*1-4-5(2-6)8-3-7-4;3-9(4,5)1-2-10(6,7)8/h2*3H,2H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
Clave InChI |
UULQYTJKALLOJO-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=N1)CCl.CC1=C(OC=N1)CCl.C(CS(=O)(=O)O)S(=O)(=O)O |
SMILES canónico |
CC1=C(OC=N1)CCl.CC1=C(OC=N1)CCl.C(CS(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)

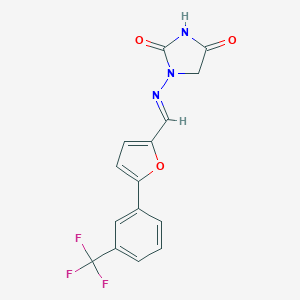
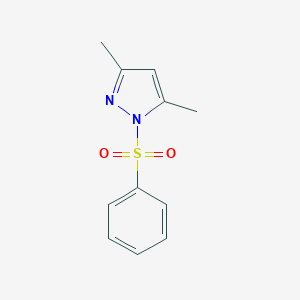
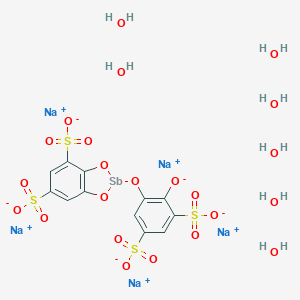
![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)
![Methyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B231945.png)
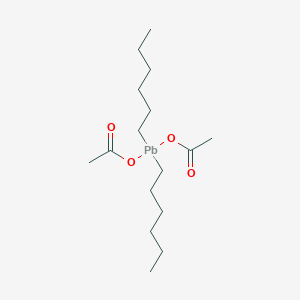
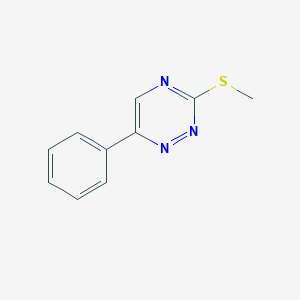
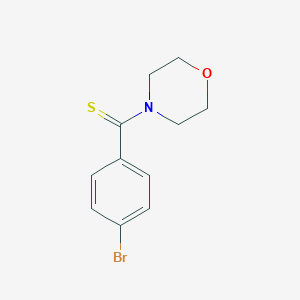
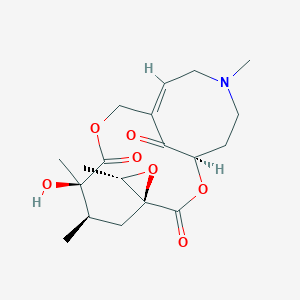
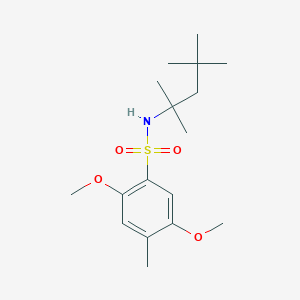
![(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B231972.png)

